1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione is an organic compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a thione group at the 4-position and a 2,3-dimethylphenyl group attached to the nitrogen atom at the 1-position. Quinazoline derivatives have been widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. . The reaction conditions often require refluxing in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, or other substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: A compound with a similar structure but with an imidazole ring instead of a quinazoline ring.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used for its sedative and analgesic effects in clinical settings.
Uniqueness
1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific structural features, including the quinazoline core and the thione group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
90070-92-1 |
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Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C16H16N2S/c1-11-6-5-9-14(12(11)2)18-10-17-16(19)13-7-3-4-8-15(13)18/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
SYGDIZQZDUEKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CNC(=S)C3=CC=CC=C32)C |
Origin of Product |
United States |
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